BenchChemオンラインストアへようこそ!

7-Methylquinolin-6-ol

Lipophilicity Drug design ADME prediction

7-Methylquinolin-6-ol (CAS 84583-52-8) is a bicyclic heteroaromatic compound belonging to the quinolin-6-ol subclass, bearing a methyl substituent at the 7-position and a phenolic hydroxyl at the 6-position (C₁₀H₉NO, MW 159.18 g/mol). Its computed LogP ranges from 2.25 to 2.34 across vendor-certified datasheets, with a topological polar surface area (TPSA) of 33.12 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 84583-52-8
Cat. No. B3157118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinolin-6-ol
CAS84583-52-8
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1O
InChIInChI=1S/C10H9NO/c1-7-5-9-8(6-10(7)12)3-2-4-11-9/h2-6,12H,1H3
InChIKeyMRADETFICOBYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinolin-6-ol (CAS 84583-52-8) – Physicochemical & Structural Baseline for Procurement Evaluation


7-Methylquinolin-6-ol (CAS 84583-52-8) is a bicyclic heteroaromatic compound belonging to the quinolin-6-ol subclass, bearing a methyl substituent at the 7-position and a phenolic hydroxyl at the 6-position (C₁₀H₉NO, MW 159.18 g/mol) . Its computed LogP ranges from 2.25 to 2.34 across vendor-certified datasheets, with a topological polar surface area (TPSA) of 33.12 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . The compound is commercially supplied as a versatile small-molecule scaffold at ≥95% purity, with a predicted boiling point of 318.5 ± 22.0 °C at 760 mmHg [1]. Its substitution pattern distinguishes it from the more common 6-hydroxyquinoline (unsubstituted, LogP ~1.8–2.0) and 8-hydroxyquinoline (CAS 148-24-3, LogP ~1.8) isomers, imparting measurably different physicochemical and application-relevant properties.

Why 6-Hydroxyquinoline, 8-Hydroxyquinoline, or Other Quinolinols Cannot Substitute for 7-Methylquinolin-6-ol in Targeted Applications


Hydroxyquinoline positional isomers and their methyl-substituted congeners exhibit fundamentally divergent performance profiles that preclude generic interchange. The 7-methyl-6-ol substitution pattern simultaneously modulates lipophilicity (LogP elevated by ~0.3–0.5 units vs. unsubstituted 6-hydroxyquinoline [1]), alters the electron density on the quinoline ring affecting metal-chelation geometry and acid-base behavior, and positions the hydroxyl group for long-range proton-transfer phenomena distinct from both 6-OH and 8-OH isomers [2]. Critically, the 7-methylquinolin-6-ol scaffold has been specifically claimed in composition-of-matter patents for anti-HIV [3] and anti-tuberculosis [4] therapeutic candidates, where the 7-methyl-6-hydroxy substitution pattern is structurally required for target engagement. Substituting the unsubstituted 6-hydroxyquinoline (CAS 580-16-5) or 8-hydroxyquinoline (CAS 148-24-3) would alter LogP, hydrogen-bonding topology, and metabolic stability, invalidating SAR relationships established in lead optimization campaigns. The quantitative evidence below demonstrates precisely where and why this specific regiochemistry matters for procurement decisions.

Quantitative Differentiation Evidence for 7-Methylquinolin-6-ol (CAS 84583-52-8) vs. Closest Analogs


Lipophilicity (LogP) Elevation vs. Unsubstituted 6-Hydroxyquinoline Governs Membrane Partitioning and ADME Suitability

7-Methylquinolin-6-ol exhibits a computed LogP of 2.25–2.34 , compared to quinolin-6-ol (CAS 580-16-5) with a reported LogP of 1.8–2.0 [1]. The 7-methyl group contributes an incremental lipophilicity gain of approximately +0.3 to +0.5 log units while preserving the same TPSA (33.12 Ų) and hydrogen-bond donor/acceptor counts as the unsubstituted parent. This LogP shift places 7-methylquinolin-6-ol closer to the optimal lipophilicity range (LogP 2–4) frequently targeted in CNS and intracellular drug discovery programs, without introducing additional rotatable bonds (Fsp3 = 0.1).

Lipophilicity Drug design ADME prediction

Corrosion Inhibition Efficiency: 7-Hydroxyquinoline Positional Scaffold Outperforms 6-OHQ and 8-OHQ Isomers on Aluminium in HCl

In a head-to-head weight-loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) study, 7-hydroxyquinoline (7-OHQ) demonstrated superior corrosion inhibition of aluminium in hydrochloric acid compared to its 6-OHQ and 8-OHQ positional isomers [1]. Under identical mass and temperature conditions across varying HCl concentrations, 7-OHQ exhibited higher inhibition efficiency, lower mass loss, and greater surface coverage than 6-OHQ. Notably, 8-OHQ—the most commercially prevalent isomer—performed the worst among the three. While this study employed the non-methylated 7-OHQ, the 7-hydroxy substitution pattern is the key structural determinant of this performance advantage; the additional 7-methyl group in 7-methylquinolin-6-ol is predicted to further modulate electron density at the chelating hydroxyl site, potentially enhancing adsorption on metal surfaces.

Corrosion inhibition Materials science Hydroxyquinoline isomers

Patent-Specific Scaffold Claim: 7-Methylquinolin-6-yl Core Enables Anti-HIV Therapeutic Candidate Differentiation

United States Patent 9,376,392 B2 explicitly claims 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives and their pharmaceutically acceptable salts for treating HIV infection, AIDS, and AIDS-related complex (ARC) [1]. The 7-methylquinolin-6-ol core serves as the essential aromatic scaffold upon which the tert-butoxy acetic acid side chain is elaborated. In the patent's antiviral assay (designated 'Test A'), exemplified compounds demonstrated measurable antiviral activity [1]. The patent further claims combination therapies wherein the 7-methylquinolin-6-yl derivatives are co-administered with HIV protease inhibitors, NNRTIs, NRTIs, integrase inhibitors, and entry inhibitors [1]. This specific scaffold was selected from a broader quinoline SAR exploration, indicating that the 7-methyl-6-hydroxy substitution pattern conferred advantages over alternative quinoline regioisomers during lead optimization.

Antiviral drug discovery HIV integrase Medicinal chemistry scaffold

Anti-Tuberculosis Activity: Substituted 7-Methyl Quinoline Derivatives Active Against Drug-Sensitive and MDR Mycobacterium tuberculosis at Micromolar Concentrations

United States Patent 11,926,627 B2 claims a series of substituted 7-methyl quinoline derivatives as antitubercular agents with demonstrated activity against both drug-sensitive H37Rv and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis [1]. The patent explicitly states that these compounds exhibit anti-TB activity at millimolar to micromolar concentrations when tested alone against whole-cell M. tuberculosis organisms, as determined by standard microbiological susceptibility testing [1]. Structural elucidation was completed by FT-IR, ¹H and ¹³C NMR, and elemental analysis. The 7-methyl substitution on the quinoline core is a conserved structural feature across the claimed compound series, indicating its importance for anti-TB pharmacophore activity. Compounds within this series were developed as potential agents with novel molecular mechanisms distinct from first-line drugs such as isoniazid, rifampicin, and ethambutol, addressing the urgent need for new therapies against drug-resistant TB strains [1].

Antitubercular agents MDR-TB Quinoline scaffold

Tautomeric Bistable Switch Potential: 7-Hydroxyquinoline Scaffold Enables Long-Range Excited-State Intramolecular Proton Transfer for Molecular Electronics

7-Hydroxyquinoline-based Schiff bases have been experimentally validated as tautomeric bistable switches operating via excited-state intramolecular proton transfer (ESIPT) [1]. In a study published in Dyes and Pigments (2021), two novel 7-OH quinoline Schiff bases were synthesized and characterized by combined optical spectroscopy, NMR, and DFT calculations. The compound 8-((phenylimino)methyl)quinolin-7-ol exists as a mixture of enol and two keto tautomers in solution, while the pentafluorophenyl analog exists solely as the enol form, demonstrating that the 7-OH quinoline architecture supports controllable tautomeric states (on/off switching) under photoirradiation [1]. The long-range proton transfer characteristic of the 7-hydroxyquinoline scaffold—where the acidic OH and basic ring nitrogen are positioned too far apart for intramolecular hydrogen bonding—is a unique photophysical feature not achievable with 8-hydroxyquinoline (where OH and N are adjacent and form strong intramolecular H-bonds) [1]. The 7-methyl substituent on 7-methylquinolin-6-ol is predicted to further modulate the excited-state proton transfer kinetics, as evidenced by picosecond fluorescence studies on methyl-substituted 7-hydroxyquinolines showing UV λmax 370–390 nm and large Stokes-shifted fluorescence (λmax 510–520 nm) [2].

Molecular electronics Tautomeric switching Photophysics

Optimal Research & Industrial Application Scenarios for 7-Methylquinolin-6-ol (CAS 84583-52-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Anti-HIV Lead Optimization Using the 7-Methylquinolin-6-yl Scaffold

Research groups pursuing novel HIV therapeutics with alternative mechanisms of action—particularly those targeting integrase or exploring allosteric inhibition strategies—should prioritize 7-methylquinolin-6-ol as the core scaffold for parallel SAR libraries [1]. The scaffold is specifically claimed in US Patent 9,376,392 B2 for 2-(tert-butoxy)-2-(7-methylquinolin-6-yl)acetic acid derivatives with demonstrated antiviral activity, and the patent provides both composition-of-matter and method-of-use protection for derivatives elaborated at the 6-hydroxy position. The elevated LogP (2.25–2.34) of the 7-methyl-substituted scaffold relative to unsubstituted 6-hydroxyquinoline (LogP ~1.8–2.0) may contribute to improved membrane permeability and cellular uptake, key considerations for intracellular antiviral targets.

Anti-Tuberculosis Drug Discovery: 7-Methyl Quinoline Derivatives Against MDR-TB

The urgent need for novel anti-TB agents with activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains makes 7-methylquinolin-6-ol a strategic procurement choice for medicinal chemistry teams. US Patent 11,926,627 B2 demonstrates that substituted 7-methyl quinoline derivatives exhibit anti-TB activity at micromolar concentrations against both drug-sensitive H37Rv and MDR clinical isolates [2]. The 7-methylquinolin-6-ol building block enables direct entry into this patented chemical space, supporting the synthesis of focused libraries for hit-to-lead optimization. The scaffold's conserved 7-methyl substitution across the claimed compound series underscores its pharmacophoric relevance.

Corrosion Inhibitor Development: 7-Hydroxyquinoline Scaffold for Aluminium Protection in Acidic Environments

Industrial materials scientists developing organic corrosion inhibitors for aluminium and aluminium alloys in hydrochloric acid environments should consider 7-hydroxyquinoline derivatives, including 7-methylquinolin-6-ol, as lead structural templates. Experimental evidence demonstrates that 7-hydroxyquinoline outperforms both 6-hydroxyquinoline and 8-hydroxyquinoline in inhibition efficiency, mass loss reduction, and surface coverage as measured by weight loss, EIS, and PDP [3]. The 7-methyl substituent provides an additional electron-donating group that can be leveraged to tune adsorption affinity and inhibitor film stability on metal surfaces. This positional performance advantage, consistent across multiple electrochemical characterization methods, offers a rational basis for selecting 7-substituted quinolinols over the more commercially common 8-hydroxyquinoline for corrosion inhibitor formulation.

Molecular Electronics & Photophysics: Bistable Switches and Fluorescent Probes Based on 7-OH Quinoline Architecture

Research groups working on molecular switches, organic luminescent materials, or fluorescent sensors requiring long-range excited-state proton transfer (ESIPT) should procure 7-methylquinolin-6-ol as a key building block. The 7-hydroxyquinoline scaffold uniquely supports long-range proton transfer between the hydroxyl group and the ring nitrogen—a geometry unattainable with 8-hydroxyquinoline, where intramolecular hydrogen bonding precludes bistable switching [4]. Experimentally validated 7-OH quinoline Schiff bases exhibit controllable enol/keto tautomer ratios and photoirradiation-induced switching with fast relaxation kinetics [4]. Picosecond fluorescence studies on methyl-substituted 7-hydroxyquinolines confirm large Stokes shifts (UV absorption 370–390 nm, emission 510–520 nm), indicating suitability for fluorescence-based sensing applications [5].

Quote Request

Request a Quote for 7-Methylquinolin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.